N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
The compound has shown promise in cancer research, particularly due to its structural similarity to thieno[3,2-d]pyrimidine derivatives, which have been synthesized and evaluated for their antitumor activities. These compounds, including variants with different functional groups, have demonstrated potent anticancer activity against various human cancer cell lines such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The antitumor efficacy is comparable to that of doxorubicin, a standard chemotherapeutic agent, highlighting the potential of such compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Thienopyrimidine derivatives, including those linked with rhodanine, have been synthesized and assessed for their antimicrobial properties. Some of these compounds have exhibited significant antibacterial potency against various bacterial strains, including E. coli, B. subtilis, B. cereus, and K. pneumoniae, with minimum inhibitory concentrations (MICs) competitive with standard antibiotics like Gentamicin. This indicates the potential use of such compounds in treating bacterial infections (Kerru et al., 2019).
Chemical Synthesis and Reactivity
The compound is integral in the synthesis of various novel derivatives, which have been explored for their biological activities and chemical reactivities. For instance, novel selenium-containing sulfa drugs derived from similar pyrimidine structures have been synthesized and shown to possess antibacterial activities, emphasizing the versatility of the compound in generating new therapeutic agents with potential clinical applications (Abdel‐Hafez, 2010).
Molecular Docking and Structural Analysis
Further research has involved the design, synthesis, and molecular docking studies of compounds structurally related to "N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide", providing insights into their potential mechanisms of action at the molecular level. Such studies contribute to understanding how these compounds interact with biological targets, which is crucial for drug development processes (Huang et al., 2020).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-4-27-16-7-5-15(6-8-16)22-18(25)13-29-21-23-17-10-12-28-19(17)20(26)24(21)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXUMOWLKPVKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.